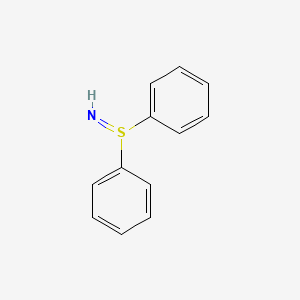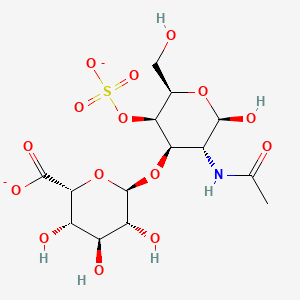
(2-氟苯基)(4-甲氧基-3-硝基苯基)甲酮
描述
(2-Fluorophenyl)(4-methoxy-3-nitrophenyl)methanone is an aromatic ketone compound characterized by the presence of fluorine, methoxy, and nitro functional groups attached to a phenyl ring
科学研究应用
(2-Fluorophenyl)(4-methoxy-3-nitrophenyl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of fluorescent probes and imaging agents due to the presence of the fluorine atom, which can enhance the compound’s photophysical properties.
Medicine: It has potential applications in drug discovery and development. The compound’s structural features make it a candidate for the design of new pharmaceuticals with specific biological activities.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, where its unique chemical properties can impart desirable characteristics to the final product.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)(4-methoxy-3-nitrophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2-fluorobenzoyl chloride with 4-methoxy-3-nitrobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of (2-Fluorophenyl)(4-methoxy-3-nitrophenyl)methanone can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
化学反应分析
Types of Reactions
(2-Fluorophenyl)(4-methoxy-3-nitrophenyl)methanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using chemical reductants like tin(II) chloride (SnCl2).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, demethylation can be achieved using boron tribromide (BBr3).
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Reduction: H2/Pd-C, SnCl2
Substitution: BBr3
Oxidation: KMnO4
Major Products Formed
Reduction: (2-Fluorophenyl)(4-amino-3-nitrophenyl)methanone
Substitution: (2-Fluorophenyl)(4-hydroxy-3-nitrophenyl)methanone
Oxidation: (2-Fluorophenyl)(4-formyl-3-nitrophenyl)methanone
作用机制
The mechanism of action of (2-Fluorophenyl)(4-methoxy-3-nitrophenyl)methanone depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target. The methoxy and nitro groups can also influence the compound’s electronic properties, affecting its reactivity and interaction with biological molecules.
相似化合物的比较
Similar Compounds
- (2-Fluorophenyl)(4-methoxyphenyl)methanone
- (2-Fluorophenyl)(4-nitrophenyl)methanone
- (2-Fluorophenyl)(3-nitrophenyl)methanone
Uniqueness
(2-Fluorophenyl)(4-methoxy-3-nitrophenyl)methanone is unique due to the combination of its functional groups. The presence of both methoxy and nitro groups on the phenyl ring provides a unique electronic environment that can influence the compound’s reactivity and interaction with other molecules. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for various applications.
属性
IUPAC Name |
(2-fluorophenyl)-(4-methoxy-3-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-13-7-6-9(8-12(13)16(18)19)14(17)10-4-2-3-5-11(10)15/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVKODTXMKKLNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352928 | |
| Record name | (2-fluorophenyl)(4-methoxy-3-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66938-39-4 | |
| Record name | (2-fluorophenyl)(4-methoxy-3-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















